molecular formula C14H14O2S B1674379 Methyl 2-(4-(3-thienyl)phenyl)propionate CAS No. 108912-17-0

Methyl 2-(4-(3-thienyl)phenyl)propionate

Cat. No. B1674379
CAS RN: 108912-17-0
M. Wt: 246.33 g/mol
InChI Key: WINXAKJYORVNHU-UHFFFAOYSA-N
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Description

Atliprofen methyl ester: is a small molecule drug known for its anti-inflammatory properties. It is a derivative of atliprofen, a nonsteroidal anti-inflammatory drug (NSAID). The compound is primarily used in the treatment of rheumatic diseases and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atliprofen methyl ester can be synthesized through the esterification of atliprofen with methanol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid. The general reaction is as follows:

Atliprofen+MethanolH2SO4Atliprofen methyl ester+Water\text{Atliprofen} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Atliprofen methyl ester} + \text{Water} Atliprofen+MethanolH2​SO4​​Atliprofen methyl ester+Water

Industrial Production Methods: In industrial settings, the production of atliprofen methyl ester may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as continuous flow reactors and the use of immobilized enzymes can be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Atliprofen methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield atliprofen and methanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Atliprofen methyl ester can be reduced to its corresponding alcohol derivative under suitable conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Atliprofen methyl ester has been extensively studied for its anti-inflammatory properties. It is used in various scientific research applications, including:

Mechanism of Action

Atliprofen methyl ester exerts its effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting COX enzymes, atliprofen methyl ester reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds:

  • Ibuprofen methyl ester
  • Flurbiprofen methyl ester
  • Ketoprofen methyl ester

Comparison: Atliprofen methyl ester is unique in its specific inhibition of COX enzymes and its lower ulcerogenic liability compared to other NSAIDs. It exhibits higher efficacy in reducing inflammation with fewer gastrointestinal side effects .

properties

IUPAC Name

methyl 2-(4-thiophen-3-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-10(14(15)16-2)11-3-5-12(6-4-11)13-7-8-17-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINXAKJYORVNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869498
Record name Methyl 4-(3-thienyl)phenyl-alpha-methylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108912-17-0
Record name IDPH 8261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108912170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(3-thienyl)phenyl-alpha-methylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDPH-8261
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4387865F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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